MIQ-N-succinate

mGluR1 antagonism GPCR pharmacology neuropharmacology

Researchers requiring mGluR1 tools face a critical gap: standard antagonists lack conjugation handles for immunogen generation, while conventional haptens possess no receptor activity. MIQ-N-succinate bridges this divide, offering nanomolar mGluR1 antagonism (IC₅₀ = 6.30 nM) and a carboxyl group for EDC/NHS carrier protein coupling. • Dual-function mGluR1 antagonist with 733-fold selectivity over mGluR5 (IC₅₀ 4,620 nM) • Hapten-ready carboxyl terminus enables direct BSA/KLH conjugation via standard carbodiimide chemistry • Validated at rat mGluR1 (Ki = 17 nM) for rodent model studies • ≥98% purity; stable at ambient temperature for global shipment

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B12381747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIQ-N-succinate
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2CN1C(=O)CCC(=O)O
InChIInChI=1S/C14H17NO3/c1-10-8-11-4-2-3-5-12(11)9-15(10)13(16)6-7-14(17)18/h2-5,10H,6-9H2,1H3,(H,17,18)/t10-/m0/s1
InChIKeyYOLSUCKGWNBIMU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MIQ-N-succinate: Dual-Purpose Hapten & mGluR1 Antagonist


MIQ-N-succinate (CAS: 1511896-15-3, C₁₄H₁₇NO₃, MW: 247.29) is a synthetic compound formed by the conjugation of methylisoquinoline (MIQ) with succinic anhydride, producing a structure characterized by an isoquinoline moiety linked to a four-carbon succinate chain with a terminal carboxylic acid group [1]. While catalogued as a hapten suitable for carrier protein conjugation via its carboxyl terminus for immunogen generation [2], the compound possesses intrinsic pharmacological activity as a ligand for the metabotropic glutamate receptor 1 (mGluR1), with activity also detectable at the rat ortholog [3].

MIQ-N-succinate: Unsubstitutable Bifunctionality


MIQ-N-succinate occupies a unique intersection in chemical biology and pharmacology that prohibits generic substitution. Unlike standard mGluR1 tool compounds such as LY367385 or R214127, which serve exclusively as pharmacological probes , MIQ-N-succinate is structurally a hapten—a feature that enables its covalent conjugation to carrier proteins via its succinate-derived carboxyl group [1]. This dual functionality allows the same chemical entity to function both as a defined mGluR1 ligand for in vitro receptor studies and as the antigenic core for generating anti-hapten antibodies in vivo. A researcher requiring an immunogen to raise antibodies against the MIQ pharmacophore cannot substitute a conventional mGluR1 antagonist lacking a conjugation handle; conversely, a pharmacologist seeking a sub-10 nM mGluR1 antagonist would find standard haptens devoid of relevant receptor activity [2]. Selection based purely on receptor affinity or hapten utility alone overlooks this compound-specific bifunctionality.

MIQ-N-succinate Quantitative Evidence


mGluR1 Antagonist Potency

MIQ-N-succinate demonstrates antagonist activity at human mGluR1 with an IC₅₀ of 6.30 nM [1]. This places its potency within the same nanomolar range as selective mGluR1 tool compounds such as R214127 (human mGluR1a IC₅₀ = 14 nM) and NPS 2390 (mGluR1 IC₅₀ = 5.2 nM), while substantially exceeding the potency of the widely cited mGluR1a antagonist LY367385 (IC₅₀ = 8.8 μM) [2] .

mGluR1 antagonism GPCR pharmacology neuropharmacology

mGluR1 vs. mGluR5 Subtype Selectivity

MIQ-N-succinate exhibits marked selectivity for mGluR1 over the closely related Group I metabotropic glutamate receptor subtype mGluR5. The compound displays an IC₅₀ of 4,620 nM (4.62 μM) at human mGluR5 [1], representing a 733-fold lower potency compared to its activity at human mGluR1 (IC₅₀ = 6.30 nM). This selectivity window compares favorably to NPS 2390, which demonstrates mGluR1 IC₅₀ = 5.2 nM and mGluR5 IC₅₀ = 82 nM—a 16-fold selectivity ratio [2].

receptor selectivity mGluR5 off-target GPCR profiling

Hapten Conjugation Capability

MIQ-N-succinate contains a free carboxylic acid terminus derived from its succinate linker, enabling direct covalent conjugation to lysine residues on carrier proteins such as BSA or KLH [1]. This structural feature is absent in all conventional mGluR1 antagonist tool compounds including R214127, NPS 2390, LY367385, and LY456236, which lack a suitable conjugation handle and therefore cannot function as haptens for immunogen preparation without additional chemical derivatization [2].

hapten conjugation antibody generation immunoassay development

Cross-Species Activity at Rat Ortholog

MIQ-N-succinate retains antagonist activity at the rat mGluR1 ortholog with a Ki of 17 nM [1]. While this represents an approximately 2.7-fold reduction in affinity compared to the human receptor (Ki estimated at ~6.3 nM assuming IC₅₀ ≈ Ki), the compound maintains low nanomolar binding—a critical attribute for translational studies employing rodent models. This cross-species activity profile contrasts with certain mGluR1 antagonists that exhibit pronounced species-dependent potency differences .

species cross-reactivity preclinical models rodent pharmacology

MIQ-N-succinate Validated Applications


mGluR1 Probe for GPCR Signaling

MIQ-N-succinate serves as a nanomolar-potency antagonist (IC₅₀ = 6.30 nM) for human mGluR1, suitable for competitive binding assays, functional antagonism studies, and receptor occupancy experiments where high-affinity engagement is required [1]. Its potency rivals established mGluR1 tool compounds, making it appropriate for inclusion in compound libraries for Group I mGluR pharmacological profiling.

Subtype-Selective mGluR1 vs. mGluR5 Studies

The 733-fold selectivity window of MIQ-N-succinate for mGluR1 over mGluR5 (6.30 nM vs. 4,620 nM IC₅₀) makes this compound particularly valuable in experiments where Group I mGluR subtype attribution is critical [1]. Studies investigating mGluR1-specific signaling cascades, synaptic plasticity mechanisms, or cerebellar function can employ MIQ-N-succinate with reduced concern for mGluR5-mediated off-target effects.

Anti-MIQ Immunogen Preparation

The terminal carboxyl group on MIQ-N-succinate enables direct covalent conjugation to lysine residues on carrier proteins (e.g., BSA, KLH) via standard EDC/NHS coupling chemistry [2]. This application is unique among mGluR1-active compounds and supports research programs developing immunoassays for MIQ-related small molecule detection or investigating anti-hapten immune responses in preclinical vaccine models [3].

Preclinical Rodent Pharmacology

With confirmed antagonist activity at rat mGluR1 (Ki = 17 nM), MIQ-N-succinate is qualified for in vivo studies employing rodent models of neurological disorders [1]. The availability of species-specific affinity data eliminates the need for preliminary cross-reactivity validation, accelerating experimental timelines in preclinical research programs targeting mGluR1-mediated pathophysiology.

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